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Compound of Interest

Compound Name: 4-lodobutyl benzoate

Cat. No.: B100352

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-iodobutyl
benzoate (C11H13l02), a versatile intermediate in organic synthesis. Due to the limited
availability of direct experimental spectra in public databases, this document presents a
detailed analysis based on predicted values derived from structurally analogous compounds.
The guide also outlines a plausible synthetic route and standard analytical protocols for its
characterization.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 4-iodobutyl benzoate. These predictions are based
on the analysis of similar compounds such as butyl benzoate, methyl 4-iodobenzoate, and
other alkyl benzoates.

Table 1: Predicted *H NMR Spectral Data for 4-lodobutyl Benzoate
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic (ortho-
~8.05 Doublet 2H
protons to C=0)
] Aromatic (para-proton
~7.55 Triplet 1H
to C=0)
] Aromatic (meta-
~7.45 Triplet 2H
protons to C=0)
~4.30 Triplet 2H -O-CH2-
~3.25 Triplet 2H -CHz-1
~1.95 Quintet 2H -O-CH2-CHa-
~1.85 Quintet 2H -CH2-CHa-l

Solvent: CDCls, Reference: TMS at 0.00 ppm.

Table 2: Predicted 3C NMR Spectral Data for 4-lodobutyl Benzoate

Chemical Shift (6, ppm) Assignment

~166.5 C=0 (Ester)

~133.0 Aromatic (para-carbon)
~130.0 Aromatic (ipso-carbon)
~129.5 Aromatic (ortho-carbons)
~128.4 Aromatic (meta-carbons)
~64.0 -O-CHz2-

~33.0 -CHa-

~30.0 -CH2-

~6.5 -CH2-I
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Solvent: CDCIz

Table 3: Predicted Infrared (IR) Spectroscopy Data for 4-lodobutyl Benzoate

Wavenumber (cm~12) Intensity Assignment

~3070-3030 Medium Aromatic C-H stretch

~2960-2850 Medium Aliphatic C-H stretch

~1720 Strong C=0 (Ester) stretch

~1600, ~1450 Medium-Weak Aromatic C=C stretch

~1270 Strong C-O (Ester) stretch

~1100 Strong C-O stretch

710 Strong Aromatic C-H bend (out-of-
plane)

~600 Medium C-I stretch

Table 4: Predicted Mass Spectrometry (MS) Data for 4-lodobutyl Benzoate

miz Predicted Fragment
304 [M]* (Molecular lon)
177 M - 1]+
122 [CeHsCOOH]*
105 [CsHsCOJ*
77 [CeHs]+
lonization Mode: Electron lonization (EI)
Experimental Protocols
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A plausible and efficient method for the synthesis of 4-iodobutyl benzoate is the Fischer
esterification of benzoic acid with 4-iodobutanol.

Synthesis of 4-lodobutyl Benzoate

Reaction Setup: To a round-bottom flask, add benzoic acid (1.0 eq.), 4-iodobutanol (1.2 eq.),
and a suitable solvent such as toluene.

Catalyst Addition: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic
acid (0.05 eq.).

Reaction Conditions: Equip the flask with a Dean-Stark apparatus to remove the water
formed during the reaction. Heat the mixture to reflux and stir vigorously.

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the
organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water,
and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product can be purified by column chromatography on
silica gel.

Spectroscopic Analysis

¢ NMR Spectroscopy: *H and 3C NMR spectra are recorded on a spectrometer (e.g., 400
MHz). The sample is dissolved in deuterated chloroform (CDCIs), and chemical shifts are
reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
standard.

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR)
spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr)
or as a solution in a suitable solvent.

Mass Spectrometry: Mass spectral data are acquired using a mass spectrometer, typically
with electron ionization (EI) for fragmentation analysis.
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Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and characterization of
4-iodobutyl benzoate.

Spectroscopic Analysis

Synthesis ﬂ

4-lodobutyl Benzoate

Fischer Esterification
(p-TSA, Toluene, Reflux)

Benzoic Acid +
4-lodobutanol

Aqueous Work-up Column Chromatography

Click to download full resolution via product page

 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of 4-
lodobutyl Benzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100352#4-iodobutyl-benzoate-spectral-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b100352?utm_src=pdf-body
https://www.benchchem.com/product/b100352?utm_src=pdf-body-img
https://www.benchchem.com/product/b100352#4-iodobutyl-benzoate-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b100352#4-iodobutyl-benzoate-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b100352#4-iodobutyl-benzoate-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b100352#4-iodobutyl-benzoate-spectral-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b100352?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100352?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

6/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100352?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

